molecular formula C10H8BrClN2 B1444921 4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole CAS No. 1178169-30-6

4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole

Cat. No. B1444921
CAS RN: 1178169-30-6
M. Wt: 271.54 g/mol
InChI Key: SHZYJXGNZXQYDX-UHFFFAOYSA-N
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Description

“4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1178169-30-6 and a linear formula of C10H8BrClN2 . It has a molecular weight of 271.54 .


Molecular Structure Analysis

The InChI code for “4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole” is 1S/C10H8BrClN2/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole” should be stored at refrigerated temperatures .

Scientific Research Applications

Synthesis of Bipyrazoles

This compound serves as a precursor in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are notable for their diverse applications, including their role as ligands in coordination chemistry and their potential use in constructing polymetallic systems for catalysis and magnetic materials .

Pharmaceutical Compound Synthesis

4-bromo-1-[4-(chloromethyl)phenyl]pyrazole: is utilized in the synthesis of various pharmaceutical compounds. Its structure is amenable to further functionalization, allowing for the creation of a wide range of biologically active molecules .

Biological Activity

As part of the 4-substituted pyrazoles family, this compound can act as an inhibitor of liver alcohol dehydrogenase. This enzyme is crucial in the metabolic pathway of alcohol, and inhibitors can be used to study alcohol metabolism or potentially treat alcohol-related disorders .

Organometallic Chemistry

The compound is used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride. These complexes have significance in the study of molecular geometry and reactivity in organometallic chemistry .

properties

IUPAC Name

4-bromo-1-[4-(chloromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZYJXGNZXQYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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